LogP Advantage vs. N,N-Dimethyl Analog
The computed octanol-water partition coefficient (LogP) of N,N-diethyl 3-boronobenzenesulfonamide is 1.78 , while the N,N-dimethyl analog (CAS 871329-59-8) exhibits a computed LogP of -0.30 to 0.72 . The LogP elevation of 1.06 to 2.08 units corresponds to a 10- to 100-fold theoretical increase in lipophilicity, which can be advantageous for crossing biological membranes or improving solubility in non-polar reaction media .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.78 |
| Comparator Or Baseline | N,N-dimethyl 3-boronobenzenesulfonamide (LogP = -0.30 to 0.72) |
| Quantified Difference | ΔLogP ≈ 1.06 to 2.08 units (10- to 100-fold lipophilicity increase) |
| Conditions | Computational LogP prediction (ACD/LogP or equivalent algorithm); exact method unspecified by database sources |
Why This Matters
For procurement decisions, higher LogP may be preferred when the synthesis or biological assay requires enhanced membrane permeation or organic-phase solubility, while the dimethyl analog may be chosen for more hydrophilic applications.
